

Physical and chemical properties of 1-Benzyl-4-methylpiperidin-3-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Benzyl-4-methylpiperidin-3-one**

Cat. No.: **B104484**

[Get Quote](#)

An In-depth Technical Guide to 1-Benzyl-4-methylpiperidin-3-one

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of **1-Benzyl-4-methylpiperidin-3-one**, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Physical and Chemical Properties

1-Benzyl-4-methylpiperidin-3-one is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.^[1] Its structural and chemical properties are pivotal for its role in these synthetic pathways.

Table 1: Physical and Chemical Properties of **1-Benzyl-4-methylpiperidin-3-one**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₇ NO	[2]
Molecular Weight	203.28 g/mol	[2]
CAS Number	32018-96-5	[2]
Appearance	White to off-white crystalline powder	[1]
Solubility	Soluble in organic solvents, sparingly soluble in water.	[1]
pKa (Predicted)	6.13 ± 0.40	[1]
Topological Polar Surface Area (TPSA)	20.3 Å ²	[2]
logP (Predicted)	2.0975	[3]
Storage Conditions	Store in a freezer under -20°C or at 2-8°C under an inert atmosphere.[1][4]	
Melting Point	No data available.	[5]
Boiling Point	No data available.	[5]

Synthesis Protocol

The synthesis of **1-Benzyl-4-methylpiperidin-3-one** can be achieved through a multi-step process starting from 3-hydroxy-4-methylpyridine and benzyl chloride. The following protocol is a detailed methodology for its preparation.

Experimental Protocol: Synthesis of 1-Benzyl-4-methylpiperidin-3-one

Step 1: N-Benzylation of 3-hydroxy-4-methylpyridine

- To a solution of 3-hydroxy-4-methylpyridine in a suitable organic solvent (e.g., acetonitrile), add benzyl chloride dropwise at room temperature.

- Heat the reaction mixture to reflux and maintain for several hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
- The resulting crude product, the benzyl salt of 3-hydroxy-4-methylpyridine, can be purified by recrystallization.

Step 2: Reduction to N-benzyl-3-hydroxy-4-methylpiperidine

- Dissolve the product from Step 1 in an alkaline aqueous solution.
- Add a suitable reducing agent (e.g., sodium borohydride) portion-wise while maintaining the temperature.
- Heat the mixture to reflux for several hours.
- After the reaction is complete, cool the mixture and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield N-benzyl-3-hydroxy-4-methylpiperidine.

Step 3: Oxidation to **1-Benzyl-4-methylpiperidin-3-one**

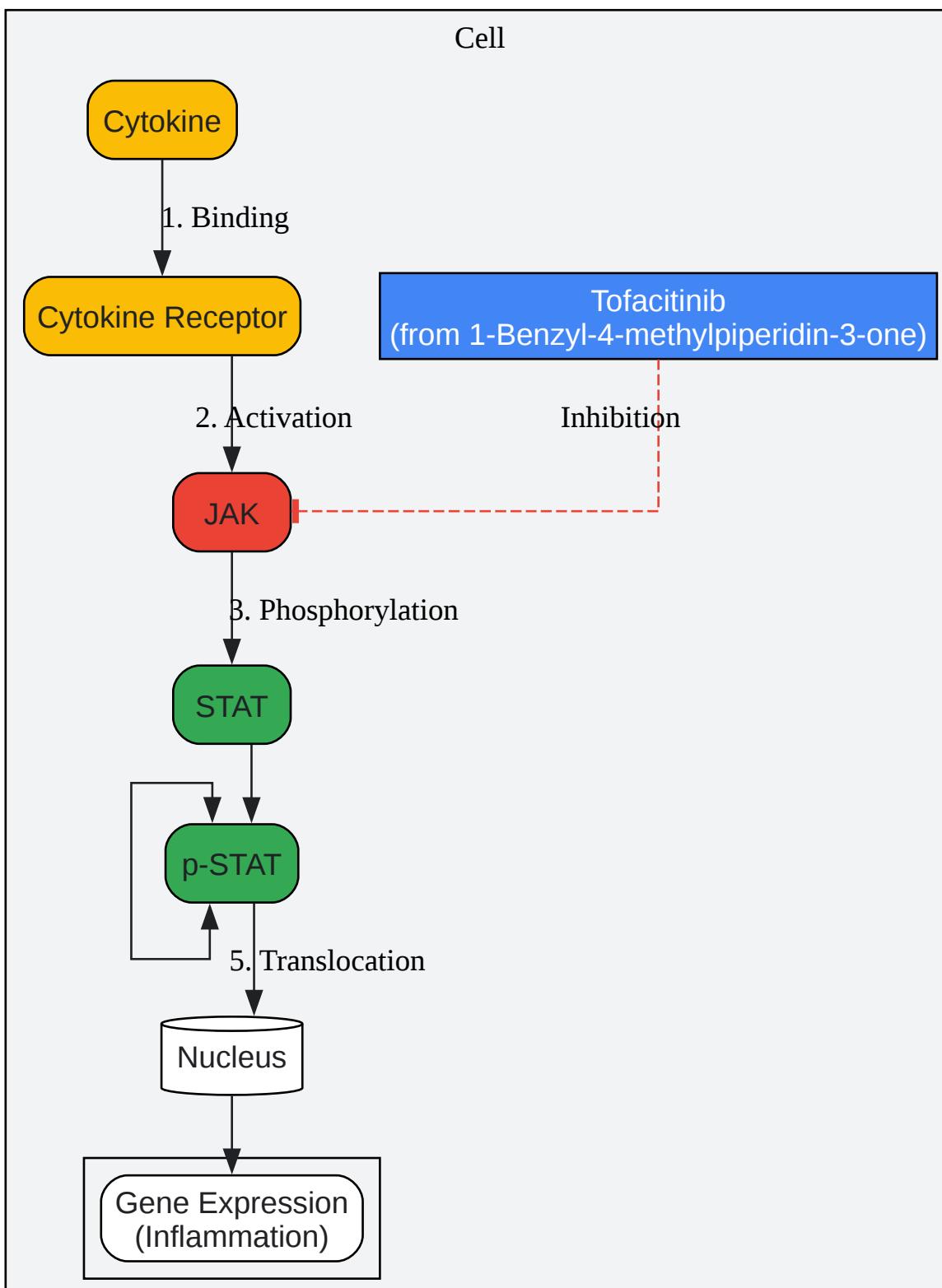
- Dissolve the N-benzyl-3-hydroxy-4-methylpiperidine in a suitable solvent (e.g., acetone).
- Add an oxidizing agent, such as a solution of chromium trioxide (CrO_3) in a mixture of water and acetic acid, dropwise at a controlled temperature.
- After the addition, continue stirring at room temperature.
- Monitor the reaction by TLC.
- Once the reaction is complete, quench the reaction and adjust the pH to neutral.

- Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography to afford pure **1-Benzyl-4-methylpiperidin-3-one**.

[Click to download full resolution via product page](#)

Synthesis workflow for **1-Benzyl-4-methylpiperidin-3-one**.

Chemical Reactivity and Stability


While specific stability studies are not extensively reported in the literature, the role of **1-Benzyl-4-methylpiperidin-3-one** as a stable intermediate in multi-step syntheses suggests it possesses reasonable stability under standard laboratory conditions.^[6] It should be stored in a cool, dry place, often under an inert atmosphere, to prevent degradation.^[1]

The primary reactivity of this compound is centered around the ketone functional group. It readily undergoes reactions typical of ketones, most notably reductive amination. This reaction is fundamental to its application in the synthesis of more complex molecules, such as Tofacitinib.^{[7][8]}

Biological Significance and Signaling Pathway

The principal biological significance of **1-Benzyl-4-methylpiperidin-3-one** lies in its role as a key precursor for the synthesis of Tofacitinib.^{[6][7]} Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, specifically JAK1 and JAK3.^[8] The JAK-STAT signaling pathway is crucial for cytokine signaling that mediates immune and inflammatory responses.

By inhibiting JAKs, Tofacitinib modulates the signaling of a wide range of cytokines involved in the pathogenesis of autoimmune diseases. This interruption of the signaling cascade leads to the therapeutic effects observed in conditions like rheumatoid arthritis.^[7]

[Click to download full resolution via product page](#)

The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

In summary, **1-Benzyl-4-methylpiperidin-3-one** is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined physical and chemical properties, coupled with its established synthetic utility, make it a valuable intermediate for the production of targeted therapeutics. Further research into its reactivity and potential biological activities could unveil new applications for this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 1-Benzyl-4-methylpiperidin-3-one | C13H17NO | CID 12084828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 32018-96-5|1-Benzyl-4-methylpiperidin-3-one|BLD Pharm [bldpharm.com]
- 5. anaxlab.com [anaxlab.com]
- 6. nbino.com [nbino.com]
- 7. research.unl.pt [research.unl.pt]
- 8. WO2014097150A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physical and chemical properties of 1-Benzyl-4-methylpiperidin-3-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104484#physical-and-chemical-properties-of-1-benzyl-4-methylpiperidin-3-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com